molecular formula C15H13N3O2S B5872556 N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5872556
M. Wt: 299.3 g/mol
InChI Key: DYPPQPVYPPGRKA-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.

    Attachment of Acetamide Group: The acetamide group is introduced by reacting the benzothiadiazole core with chloroacetyl chloride in the presence of a base such as triethylamine.

    Substitution with 3-Methylphenoxy Group: The final step involves the substitution of the chlorine atom with the 3-methylphenoxy group using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the benzothiadiazole ring, leading to the formation of dihydrobenzothiadiazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the phenoxy or acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrobenzothiadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material Science: The compound’s electronic properties may be exploited in the design of organic semiconductors or photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures but different aromatic rings or substituents.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide is unique due to its specific combination of the benzothiadiazole core and the 3-methylphenoxyacetamide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)20-9-14(19)16-12-6-3-7-13-15(12)18-21-17-13/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPPQPVYPPGRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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